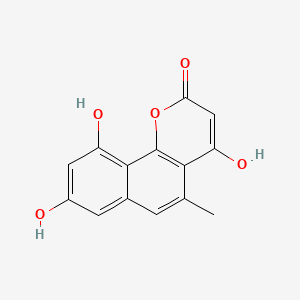

Pannorin

Description

Properties

IUPAC Name |

4,8,10-trihydroxy-5-methylbenzo[h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7-3-8(15)4-9(16)13(7)14-12(6)10(17)5-11(18)19-14/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYCWSZWYNTGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C3=C1C(=CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160035 | |

| Record name | Pannorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137023-81-5 | |

| Record name | Pannorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137023-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pannorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137023815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pannorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pannorin is typically isolated from the marine fungus Penicillium sp. SG-W3. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, as it is primarily obtained through natural extraction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale fermentation of the marine fungus Penicillium sp. SG-W3, followed by extraction and purification processes. Optimization of fermentation conditions, such as nutrient composition, temperature, and pH, would be crucial to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Pannorin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity against monoamine oxidase A.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives with unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Pannorin has several scientific research applications, including:

Chemistry: this compound serves as a valuable compound for studying enzyme inhibition and developing new inhibitors for monoamine oxidase A.

Biology: Its selective inhibition of monoamine oxidase A makes it a useful tool for investigating the role of this enzyme in neurological processes.

Mechanism of Action

Pannorin exerts its effects by selectively inhibiting monoamine oxidase A. It forms hydrogen bonds with the enzyme, leading to competitive inhibition. This inhibition reduces the oxidative deamination of neurotransmitters, thereby modulating their levels in the brain . Molecular docking simulations have shown that this compound binds more tightly to monoamine oxidase A than to monoamine oxidase B, highlighting its selectivity .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization: this compound’s MAO-A selectivity surpasses natural analogs like alternariol-9-methylether, suggesting its scaffold is ideal for developing neuroprotective agents .

- Drug Development Challenges: Despite nanomolar GSK-3β activity, this compound’s moderate solubility and bioavailability require formulation improvements .

- Ecological Role: As a fungal metabolite, this compound may contribute to competitive survival in microbial communities, a trait exploitable in agricultural biocontrol .

Biological Activity

Pannorin is a bioactive compound classified as a naphthopyrone, primarily isolated from the fungus Chrysosporium pannorum. It has garnered attention due to its significant biological activities, particularly its role as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in cholesterol biosynthesis. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound's chemical structure is identified as 4,8,10-trihydroxy-5-methyl-2H-naphtho[1,2-b]pyran-2-one. Its mechanism of action involves the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis. The compound demonstrates a half-maximal inhibitory concentration (IC50) of approximately 160 µM for this enzyme, indicating its potency in reducing cholesterol levels in vitro .

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O₅ |

| Molecular Weight | 258.26 g/mol |

| IC50 for HMG-CoA | 160 µM |

| Source | Chrysosporium pannorum |

Anticholesterolemic Activity

This compound's primary biological activity is its ability to inhibit the HMG-CoA reductase enzyme. This inhibition results in reduced cholesterol synthesis, making it a potential candidate for managing hypercholesterolemia. Studies have shown that this compound can effectively lower cholesterol levels in various experimental models.

Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties by selectively inhibiting monoamine oxidase A (MAO-A). This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, demonstrating potential as a natural antibiotic agent. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Cholesterol Reduction

In a controlled study involving hyperlipidemic rats treated with this compound, significant reductions in total cholesterol and low-density lipoprotein (LDL) levels were observed after four weeks of treatment. The results suggested that this compound could serve as an effective natural alternative to statins for managing cholesterol levels.

Case Study 2: Neuroprotection in Rodent Models

Another study focused on the neuroprotective effects of this compound in rodent models of induced depression. The administration of this compound resulted in notable improvements in behavioral tests, indicating enhanced mood and cognitive function. These findings support the potential use of this compound in therapeutic strategies for mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.